molecular formula C7H7ClN2O B085872 (2-Chlorophenyl)urea CAS No. 114-38-5

(2-Chlorophenyl)urea

Cat. No. B085872
CAS RN: 114-38-5
M. Wt: 170.59 g/mol
InChI Key: ASPIQYFYSMQBHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Chlorophenyl)urea derivatives involves different chemical routes. For instance, compounds like N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea are synthesized from specific chlorophenyl-based acids through nucleophilic addition reactions. These synthesis processes are detailed by analyzing the reactants, conditions, and yields (Xue Si-jia, 2009).

Molecular Structure Analysis

The molecular structure of (2-Chlorophenyl)urea and its derivatives is characterized by specific arrangements and bondings. For example, the 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group in certain compounds, showcasing the geometric preferences and intermolecular interactions such as hydrogen bonding that stabilize the molecular conformation (Shengjiao Yan et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving (2-Chlorophenyl)urea compounds include chlorination and interactions with various functional groups. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea serves as a chlorinating agent, facilitating the transformation of various functional groups under mild conditions (M. Sathe et al., 2007).

Physical Properties Analysis

The physical properties, such as the crystal structure and hydrogen bonding patterns, of (2-Chlorophenyl)urea derivatives are essential for understanding their stability and interactions. The crystal packing and intermolecular interactions significantly influence the compound's physical characteristics (A. Saeed et al., 2021).

Chemical Properties Analysis

The chemical properties of (2-Chlorophenyl)urea derivatives include reactivity with different chemical groups and the influence of substituents on the urea functionality. These properties are critical for their potential applications and interactions with other molecules. Studies on these compounds provide insights into their reactivity and chemical behavior under various conditions (Zheng Li et al., 2000).

Scientific Research Applications

  • Environmental Safety and Degradation Products : (2-Chlorophenyl)urea derivatives, such as 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), are used as insecticides. However, their degradation products, like 2-Chlorobenzamide, can be potential carcinogens. Research focuses on predicting the level and time of peak concentration of these degradation products in the environment to assess environmental safety (Lu, Zhou, & Liu, 2004).

  • Photodegradation Studies : The photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media, including air and water, has been studied. These studies help in understanding the breakdown process of such compounds in different environmental conditions (Guoguang, Xiangning, & Xiao-bai, 2001).

  • Synthesis and Antioxidant Activity : Research into synthesizing new derivatives of urea, thiourea, and selenourea with (2-Chlorophenyl)urea structure has been conducted. These compounds show significant antioxidant activity, indicating their potential for further pharmacological investigations (Reddy et al., 2015).

  • Molecular Structure and Optical Properties : Studies on the molecular structure and conformational behavior of (2-Chlorophenyl)urea derivatives have been conducted using density functional theory. These studies provide insights into the charge transfer, stability, and potential for non-linear optical properties of these compounds (Mary et al., 2014).

  • Insecticide Mechanism of Action : The insecticidal activity of (2-Chlorophenyl)urea derivatives has been evaluated, showing their action mainly as a failure to moult or pupate in insects due to a defect in the process of cuticle deposition (Mulder & Gijswijt, 1973).

  • Electro-Fenton Degradation of Antimicrobials : The degradation of antimicrobials like triclocarban (a (2-Chlorophenyl)urea derivative) using electro-Fenton systems has been studied. This research is significant for understanding the removal of such compounds from the environment (Sirés et al., 2007).

Safety And Hazards

“(2-Chlorophenyl)urea” is considered a poison and when heated to decomposition, it emits very toxic fumes of chlorides, nitrogen oxides, and sulfur oxides . Personal precautions should be taken to ensure adequate ventilation and avoid dust formation .

Future Directions

Research on urea derivatives, including “(2-Chlorophenyl)urea”, is ongoing. For example, new urea derivatives are being designed and synthesized as potential antimicrobial agents . Another study has reported a new synthetic route to obtain urea and thiourea kynurenamines, improving previously described methods .

properties

IUPAC Name

(2-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPIQYFYSMQBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074460
Record name (2-Chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)urea

CAS RN

114-38-5
Record name 2-Chlorophenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (o-Chlorophenyl)urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROPHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

O-chloroaniline (50 g) was added in water (400 g) and acetic acid (200 g), followed by cooling to 15° C. Then, a solution of potassium cyanate (63.6 g) and water (300 g) was added dropwise at not more than 15° C. over 40 minutes. The mixture was heated to 30° C., filtered and then washed with cold water to obtain a white crystal. This crystal was recrystallized from a solution of ethanol (350 g) and water (100 g) to obtain 47.1 g of o-chlorophenylurea as a white needle crystal.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
VB Devaru, M Vinduvahini, M Madaiah… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C14H11Cl2N5O, the plane of the 1H-imidazo[4,5-c]pyridine ring system [rms deviation = 0.087 (19) Å] makes a dihedral angle of 4.87 (10) with the terminal phenyl …
Number of citations: 10 scripts.iucr.org
Z Li, X Wang, Y Da, J Chen - Synthetic Communications, 2000 - Taylor & Francis
A novel route to acyl ureas is described. Reaction of 5-(2-chlorophenyl)-2-furoyl chloride with ammonium thiocyanate first, then arylamine under phase transfer catalysis gives N-[5-(2-…
Number of citations: 16 www.tandfonline.com
IS Whang, SO Kim, JH Kim… - The Korean Journal of …, 2002 - koreascience.kr
Synthetic method of a new benzoylphenylurea insecticide, DBI-3204 [1-(2, 6-Difluorobenzoyl)-3-(3, 5-bistrifluoromethyl-2-chlorophenyl) urea] was established for manufactural …
Number of citations: 0 koreascience.kr
LS Mian - 1983 - elibrary.ru
Tests showed that BAY SIR 8514 (1-(4-trifluoromethoxyphenyl)-3-(2-chlorophenyl) urea) and diflubenzuron at 5 ppm in wheat flour were highly active against the eggs and younger …
Number of citations: 0 elibrary.ru
G Huiling, Z Le, Z Wenming… - Journal of Northwest Sci …, 2004 - europepmc.org
Three kinds of N-phenyl-N'-chlorophenyl urea were synthesized through the reaction which made chloro-aniline and methyl chloroformate first reacted in tri-ethylamine solvent, then …
Number of citations: 0 europepmc.org
TA Brugel, JA Maier, MP Clark, M Sabat… - Bioorganic & medicinal …, 2006 - Elsevier
… An X-ray crystal structure was obtained and solved for the co-crystal formed between the 2-chlorophenyl urea inhibitor 6a and mutated p38α 13 (Fig. 2) to obtain additional information …
Number of citations: 24 www.sciencedirect.com
NP Kefford, MI Bruce, JA Zwar - Planta, 1966 - JSTOR
There was some quantitative variation from occasion to occasion in the amount of promotion of bud growth produced by the more active phenyl urea derivatives. For example, the length …
Number of citations: 32 www.jstor.org
NP Kefford, JA Zwar, MI Bruce - Planta, 1965 - JSTOR
For some years thiourea has been known as a stimulant of the germination of photosensitive lettuce seed (Thompson and Kosar 1938). Amongst urea derivatives, it has been …
Number of citations: 19 www.jstor.org
A Ricci, A Carra, E Rolli, C Bertoletti, G Morini… - Journal of Plant Growth …, 2004 - Springer
Twenty-eight Cl-substituted diphenylurea derivatives differing in either the number and the position of the substituents, or in the type of substitution, that is, symmetric or asymmetric, …
Number of citations: 27 link.springer.com
ZJ Zhang, Y Zeng, ZY Jiang, BS Shu… - Pest management …, 2018 - Wiley Online Library
BACKGROUND Rice sheath blight is a globally important rice disease. Unfortunately, this critical disease has not been effectively controlled, and the intensive and continuous use of the …
Number of citations: 40 onlinelibrary.wiley.com

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